molecular formula C6H9ClN2O B6201078 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride CAS No. 2694735-02-7

3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B6201078
CAS No.: 2694735-02-7
M. Wt: 160.60 g/mol
InChI Key: GCUBOJKIKCFARK-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 3-ethyl-1H-pyrazole with a suitable aldehyde source under acidic conditions to form the carbaldehyde derivative. The hydrochloride salt is then obtained by treating the carbaldehyde with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the position of the carbaldehyde group can affect its interaction with biological targets and its suitability for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride involves the reaction of 3-ethyl-1H-pyrazole-4-carbaldehyde with hydrochloric acid.", "Starting Materials": [ "3-ethyl-1H-pyrazole-4-carbaldehyde", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-ethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, add hydrochloric acid dropwise with stirring.", "Heat the reaction mixture to reflux for a suitable period of time.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride." ] }

CAS No.

2694735-02-7

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

5-ethyl-1H-pyrazole-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c1-2-6-5(4-9)3-7-8-6;/h3-4H,2H2,1H3,(H,7,8);1H

InChI Key

GCUBOJKIKCFARK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1)C=O.Cl

Purity

95

Origin of Product

United States

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